![molecular formula C40H50O2S B13759545 [1,1'-Biphenyl]-4-ol, 3,3''-thiobis[4',5-bis(1,1-dimethylethyl)- CAS No. 57964-01-9](/img/structure/B13759545.png)
[1,1'-Biphenyl]-4-ol, 3,3''-thiobis[4',5-bis(1,1-dimethylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-4-ol, 3,3’‘-thiobis[4’,5-bis(1,1-dimethylethyl)- is a complex organic compound characterized by its biphenyl structure with hydroxyl and thiobis groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-ol, 3,3’‘-thiobis[4’,5-bis(1,1-dimethylethyl)- typically involves multi-step organic reactions. One common method includes the coupling of biphenyl derivatives with thiobis groups under controlled conditions. The reaction often requires catalysts such as palladium or nickel and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. The process includes the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of solvents to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
[1,1’-Biphenyl]-4-ol, 3,3’‘-thiobis[4’,5-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form biphenyl derivatives with reduced thiobis groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed under controlled conditions.
Major Products
The major products formed from these reactions include various biphenyl derivatives with modified functional groups, such as quinones, halogenated biphenyls, and nitrated biphenyls.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1,1’-Biphenyl]-4-ol, 3,3’‘-thiobis[4’,5-bis(1,1-dimethylethyl)- is used as a building block for the synthesis of more complex organic molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological systems are explored to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine
The compound’s potential medicinal properties are investigated for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, [1,1’-Biphenyl]-4-ol, 3,3’‘-thiobis[4’,5-bis(1,1-dimethylethyl)- is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-4-ol, 3,3’‘-thiobis[4’,5-bis(1,1-dimethylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,1’-Biphenyl]-4-ol: A simpler biphenyl derivative with hydroxyl groups.
3,3’‘-Thiobis[4’,5-bis(1,1-dimethylethyl)-]: A compound with similar thiobis groups but lacking the biphenyl structure.
Uniqueness
The uniqueness of [1,1’-Biphenyl]-4-ol, 3,3’‘-thiobis[4’,5-bis(1,1-dimethylethyl)- lies in its combination of biphenyl and thiobis groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
57964-01-9 |
|---|---|
Molekularformel |
C40H50O2S |
Molekulargewicht |
594.9 g/mol |
IUPAC-Name |
2-tert-butyl-6-[3-tert-butyl-5-(4-tert-butylphenyl)-2-hydroxyphenyl]sulfanyl-4-(4-tert-butylphenyl)phenol |
InChI |
InChI=1S/C40H50O2S/c1-37(2,3)29-17-13-25(14-18-29)27-21-31(39(7,8)9)35(41)33(23-27)43-34-24-28(22-32(36(34)42)40(10,11)12)26-15-19-30(20-16-26)38(4,5)6/h13-24,41-42H,1-12H3 |
InChI-Schlüssel |
QDJMQWBEOMKJKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C(=C2)SC3=CC(=CC(=C3O)C(C)(C)C)C4=CC=C(C=C4)C(C)(C)C)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[4-[(2-Cyanoethyl)(2-phenylethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B13759462.png)
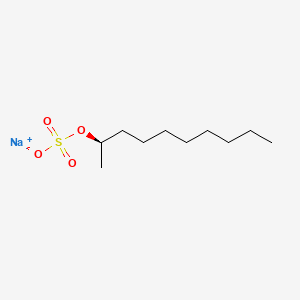
![methyl 3-[4-[[(1S)-6,7-dimethoxy-8-[(6-methoxy-2-methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)oxy]-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxybenzoate](/img/structure/B13759474.png)
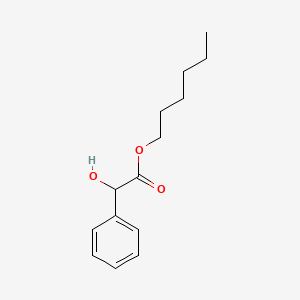
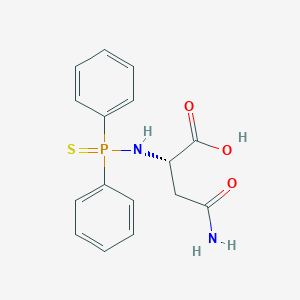
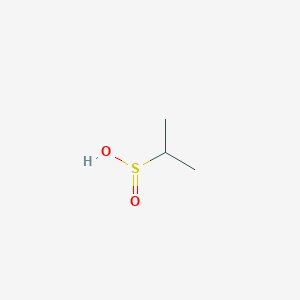
![2-[4-(Phenylamino)-1,3-butadienyl]-3-(3-sulphonatobutyl)naphtho[2,3-d]thiazolium](/img/structure/B13759502.png)

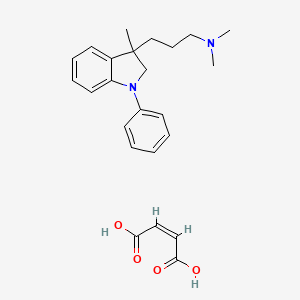

![5,7-Dichloro-2-(4-fluorophenyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B13759542.png)

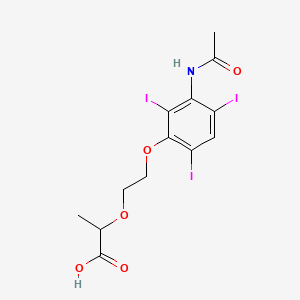
![N-[1-(Piperidin-1-yl)propan-2-yl]-N-(pyridin-4-yl)acetamide](/img/structure/B13759573.png)
